Butidrine

Description

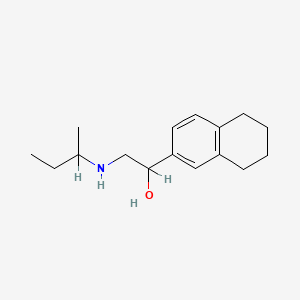

Structure

3D Structure

Properties

CAS No. |

7433-10-5 |

|---|---|

Molecular Formula |

C16H25NO |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |

InChI |

InChI=1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3 |

InChI Key |

GVNYSERWAKVROD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O |

Appearance |

Solid powder |

Other CAS No. |

20056-94-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Butidrine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Butidrine as a Non-Selective Beta-Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Butidrine

This compound is a sympatholytic agent belonging to the class of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1] Structurally related to pronethalol and propranolol, it was developed for the management of cardiovascular disorders. Its primary pharmacological action is the competitive, non-selective antagonism of beta-adrenergic receptors, which mediate the effects of the endogenous catecholamines epinephrine and norepinephrine.

Table 1: General Pharmacological Properties of this compound

| Property | Description | Reference |

| Receptor Selectivity | Non-selective for β1 and β2-adrenergic receptors. | |

| Intrinsic Sympathomimetic Activity (ISA) | Lacks partial agonist activity. | |

| Membrane Stabilizing Activity (MSA) | Present; contributes to local anesthetic effects. | |

| Clinical Use (Historical) | Management of cardiovascular conditions. |

Core Mechanism of Action: Non-Selective Beta-Adrenergic Blockade

The principal mechanism of action of this compound is the reversible, competitive antagonism of beta-adrenergic receptors. These G-protein coupled receptors (GPCRs) are classified into three main subtypes: β1, β2, and β3. This compound's non-selectivity implies that it binds to both β1 and β2 receptors with comparable affinity, thereby inhibiting the downstream signaling cascades initiated by catecholamines.

Interaction with Beta-Adrenergic Receptors

Upon binding to the receptor, this compound prevents the association of agonists like epinephrine and norepinephrine, thereby blocking the conformational change in the receptor necessary for the activation of the associated Gs protein. This inhibitory action is the foundation of its therapeutic effects.

Downstream Signaling Pathway

The blockade of beta-adrenergic receptors by this compound leads to the inhibition of adenylyl cyclase activity. This, in turn, reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). A decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), which subsequently decreases the phosphorylation of various intracellular proteins responsible for the physiological responses to catecholamine stimulation.

Physiological Consequences of Non-Selective Beta-Blockade

The antagonism of β1 and β2 receptors by this compound results in a range of physiological effects:

-

Cardiovascular System (β1 blockade): Decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure. These effects reduce myocardial oxygen demand, which is beneficial in conditions like angina pectoris.

-

Bronchial Smooth Muscle (β2 blockade): Inhibition of bronchodilation, which can be detrimental in patients with asthma or chronic obstructive pulmonary disease.

-

Vascular Smooth Muscle (β2 blockade): Antagonism of vasodilation.

-

Metabolic Effects (β2 blockade): Inhibition of glycogenolysis and gluconeogenesis.

Quantitative Pharmacology (Illustrative Data)

Due to the limited availability of specific quantitative data for this compound in the current literature, the following table presents representative data for propranolol, a well-characterized non-selective beta-blocker, to illustrate the expected format for such information.

Table 2: Representative Quantitative Data for a Non-Selective Beta-Blocker (Propranolol)

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Assay Type | Reference |

| Binding Affinity (Ki) | 1.1 nM | 0.8 nM | Radioligand Binding Assay | |

| Functional Potency (IC50) | 2.5 nM | 1.9 nM | cAMP Accumulation Assay |

Note: The data presented in this table is for illustrative purposes and represents typical values for a non-selective beta-blocker like propranolol. Specific values for this compound may vary.

Detailed Experimental Protocols

The characterization of a non-selective beta-blocker like this compound involves several key in vitro experiments to determine its binding affinity and functional potency.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

This compound hydrochloride.

-

Non-labeled competitor (e.g., propranolol for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Antagonism (IC50) Determination

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-stimulated cAMP production mediated by β1 and β2-adrenergic receptors.

Materials:

-

Whole cells expressing human β1 or β2-adrenergic receptors.

-

Agonist (e.g., isoproterenol).

-

This compound hydrochloride.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Replace the medium with a buffer containing a phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for a specific period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol at its EC80) to each well and incubate for a defined time (e.g., 10-20 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Conclusion

This compound functions as a non-selective beta-adrenergic receptor antagonist, a mechanism it shares with other first-generation beta-blockers like propranolol. Its therapeutic utility stems from its ability to competitively inhibit the binding of endogenous catecholamines to both β1 and β2 receptors, thereby modulating the sympathetic nervous system's effects on the cardiovascular system and other tissues. The lack of intrinsic sympathomimetic activity ensures a pure antagonist profile, while its membrane-stabilizing properties contribute to its overall pharmacological effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other beta-adrenergic antagonists.

References

An In-depth Technical Guide to the Physicochemical Properties of Butidrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Butidrine hydrochloride, a non-cardioselective beta-adrenergic receptor antagonist. Due to the limited availability of specific experimental data for this compound hydrochloride in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters of active pharmaceutical ingredients (APIs). Furthermore, this guide illustrates the chemical structure of this compound hydrochloride, a representative experimental workflow, and its relevant signaling pathway through DOT language diagrams, adhering to the specified visualization requirements.

Introduction

This compound hydrochloride is a beta-blocker developed in the 1960s, structurally related to pronethalol and propranolol.[1][2] As a non-cardioselective beta-blocker, it antagonizes both β1- and β2-adrenergic receptors.[1][2] Understanding the physicochemical properties of an API like this compound hydrochloride is fundamental for drug development, influencing formulation design, bioavailability, and stability. This guide aims to consolidate the available data for this compound hydrochloride and provide standardized methodologies for its further characterization.

Chemical and Physical Properties

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol;hydrochloride | [3] |

| Synonyms | Betabloc, Butidrate, Recetan, Butedrine, Butydrine, Hydrobutamine | |

| CAS Number | 1506-12-3 | |

| Molecular Formula | C₁₆H₂₅NO·HCl | |

| Molecular Weight | 283.84 g/mol | |

| Melting Point | Data not available for this compound hydrochloride. (For Butyramidine hydrochloride: 107-108 °C) | |

| Solubility | Data not available for this compound hydrochloride. (For Butyramidine hydrochloride: Slightly soluble in Methanol and Water) | |

| pKa | Data not available |

Disclaimer: The melting point and solubility data listed are for Butyramidine hydrochloride and are included for illustrative purposes only. These values are not representative of this compound hydrochloride.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a hydrochloride salt API like this compound hydrochloride.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid API transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting.

-

The melting range is reported as the range between these two temperatures.

-

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the API in water.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Aliquots of the supernatant are withdrawn at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

The withdrawn samples are immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

-

Quantification: The concentration of this compound hydrochloride in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: The solubility is reported in mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant of the ionizable groups in the API.

Methodology:

-

Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent system (e.g., water or a water-co-solvent mixture).

-

Titration:

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.

-

Spectroscopic Analysis

Methodology:

-

Solvent Selection: A suitable solvent in which this compound hydrochloride is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or water) is selected.

-

Solution Preparation: A stock solution of known concentration is prepared by accurately weighing this compound hydrochloride and dissolving it in the chosen solvent. A series of standard solutions are prepared by diluting the stock solution.

-

Spectral Scan: The UV-Vis spectrum of a standard solution is recorded over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Quantitative Analysis: The absorbance of the standard solutions is measured at the λmax, and a calibration curve of absorbance versus concentration is constructed. The concentration of an unknown sample can be determined from its absorbance using this curve.

Methodology (Potassium Bromide - KBr Pellet Method):

-

Sample Preparation: A small amount of dry this compound hydrochloride (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Interpretation: The characteristic absorption bands are correlated to the functional groups present in the this compound hydrochloride molecule.

Methodology (¹H NMR):

-

Sample Preparation: A small amount of this compound hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). A small amount of a reference standard (e.g., TMS) may be added.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The ¹H NMR spectrum is acquired using appropriate instrument parameters.

-

Data Processing and Interpretation: The acquired data is processed (Fourier transform, phasing, and baseline correction). The chemical shifts, integration, and splitting patterns of the signals are analyzed to elucidate the molecular structure.

Visualizations

Chemical Structure of this compound Hydrochloride

Caption: Chemical structure of this compound hydrochloride.

Generalized Experimental Workflow for Physicochemical Characterization

References

Butidrine Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of butidrine, a non-selective β-adrenergic receptor antagonist. Due to the limited availability of specific quantitative SAR data for this compound in publicly accessible literature, this guide establishes the SAR principles for this compound by applying the well-understood pharmacophore of arylethanolamine β-blockers. The document outlines the critical structural components of this compound, including the tetrahydronaphthalene ring, the ethanolamine side chain, and the N-alkyl substituent, and discusses their putative roles in receptor binding and antagonist activity. A significant focus is placed on the importance of stereochemistry, a crucial factor in the potency of β-blockers.[1][2][3] This guide also details generalized experimental protocols for evaluating the pharmacological activity of β-adrenergic antagonists and presents key signaling pathways in a visual format to aid in understanding the mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel β-blockers.

Introduction to this compound

This compound is a β-adrenergic receptor antagonist, commonly referred to as a beta-blocker, that was developed in the 1960s. Chemically, it is 2-(sec-butylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol. As a non-selective β-blocker, it does not differentiate between β1 and β2 adrenergic receptors.[1] The primary clinical application of such agents is in the management of cardiovascular conditions like hypertension, angina pectoris, and cardiac arrhythmias. The mechanism of action involves competitive inhibition of the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors.[4] This antagonism mitigates the downstream effects of sympathetic nervous system activation on target organs, particularly the heart. This compound belongs to the arylethanolamine class of β-blockers.

General Structure-Activity Relationships of Arylethanolamine β-Blockers

The SAR of arylethanolamine β-blockers is well-established. The general pharmacophore consists of three key regions: an aromatic ring, an ethanolamine side chain, and a nitrogen substituent.

-

Aromatic Ring: The nature of the aromatic moiety is a primary determinant of the compound's affinity for the β-adrenergic receptor and can influence its selectivity. For arylethanolamines, this is typically a substituted benzene or a more complex ring system.

-

Ethanolamine Side Chain: The ethanolamine side chain is crucial for receptor interaction. The hydroxyl group on the β-carbon is essential for high-affinity binding, likely through hydrogen bonding with the receptor.

-

Nitrogen Substituent: The substituent on the nitrogen atom is a major determinant of the compound's potency and can also influence its selectivity. A secondary amine is generally required for optimal activity.

Structure-Activity Relationship of this compound

The Tetrahydronaphthalene Moiety

This compound possesses a 5,6,7,8-tetrahydronaphthalene ring system. This bulky, lipophilic group is analogous to the aromatic rings found in other non-selective β-blockers like propranolol (a naphthalene ring system). This moiety is critical for the hydrophobic interactions within the binding pocket of the β-adrenergic receptor.

The Ethanolamine Side Chain

The ethanolamine side chain in this compound is a cornerstone of its interaction with the receptor. The hydroxyl group is essential for forming a key hydrogen bond with an amino acid residue (likely an aspartate) in the receptor's binding site.

The sec-Butylamino Group

The nitrogen atom in this compound is a secondary amine, substituted with a sec-butyl group. The size and branching of the N-alkyl group are critical for antagonist activity. The sec-butyl group is comparable in size to the isopropyl group found in propranolol, which is known to be optimal for high-potency β-antagonism.

The Critical Role of Stereochemistry

For β-blockers of the arylethanolamine class, stereochemistry is paramount to their pharmacological activity. These molecules possess at least one chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain.

It is a well-established principle that the β-blocking activity resides almost exclusively in one enantiomer. For most β-blockers, the more active enantiomer has the (S)-configuration at this chiral center. A study on the four stereoisomers of this compound was conducted, though the specific results are not widely disseminated. Based on the general principles of β-blocker SAR, it is highly probable that the enantiomers with the (S)-configuration at the hydroxyl-bearing carbon would exhibit significantly greater β-blocking activity than their (R)-counterparts.

Quantitative SAR Data

As of the last update, specific quantitative SAR data for a series of this compound analogs is not available in the public domain. Such data would typically be presented in a format similar to the hypothetical table below, comparing the potencies of different analogs. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 1: Hypothetical Quantitative SAR Data for this compound Analogs

| Compound | R1 (N-substituent) | Aromatic Moiety | β1 pA2 | β2 pA2 | Selectivity (β1/β2) |

| This compound | sec-Butyl | Tetrahydronaphthyl | Data N/A | Data N/A | Data N/A |

| Analog 1 | Isopropyl | Tetrahydronaphthyl | Data N/A | Data N/A | Data N/A |

| Analog 2 | tert-Butyl | Tetrahydronaphthyl | Data N/A | Data N/A | Data N/A |

| Analog 3 | sec-Butyl | Phenyl | Data N/A | Data N/A | Data N/A |

Note: This table is for illustrative purposes only. The data for this compound and its analogs are not currently available.

Experimental Protocols

The determination of the SAR for a β-blocker like this compound involves a series of in vitro and in vivo experiments to quantify its affinity for β-adrenergic receptors and its functional antagonist activity.

Radioligand Binding Assays

These assays are used to determine the affinity of the test compound for β1 and β2 receptors. This is typically done by measuring the displacement of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) from membranes prepared from tissues or cells expressing the specific receptor subtype. The output of this assay is the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Functional Assays in Isolated Tissues

Functional antagonist activity is often determined using isolated tissue preparations.

-

β1-Adrenergic Receptor Activity: Isolated guinea pig right atria are commonly used. The atria are stimulated with a β-agonist, such as isoproterenol, which increases the rate of contraction. The ability of the antagonist to inhibit this response is measured, and a Schild plot analysis is used to determine the pA2 value.

-

β2-Adrenergic Receptor Activity: Isolated guinea pig tracheal strips are a standard preparation. The tracheal smooth muscle is relaxed by a β2-agonist like isoproterenol. The antagonist's ability to prevent this relaxation is quantified to determine its pA2 value at β2 receptors.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Figure 1: Key pharmacophoric features of arylethanolamine β-blockers, exemplified by this compound.

References

The Advent of a Novel Adrenergic Antagonist: Unearthing the Early Research on Butidrine in the 1960s

For Researchers, Scientists, and Drug Development Professionals

The 1960s marked a transformative era in cardiovascular pharmacology, largely defined by the advent of the beta-adrenergic receptor antagonists, or beta-blockers. This period of intense innovation saw the development of numerous compounds aimed at mitigating the effects of sympathetic nervous system overstimulation on the heart. Among these was Butidrine, a non-cardioselective beta-blocker that emerged from research in the mid- to late-1960s. This technical guide delves into the early research and discovery of this compound, piecing together the available scientific literature from the era to provide a comprehensive overview for today's researchers.

Core Pharmacological Profile

This compound, with the chemical name 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, was identified as a beta-adrenergic receptor antagonist with distinct properties that set it apart from some of its contemporaries.

Key Characteristics:

-

Non-Cardioselective: this compound blocks both β1- and β2-adrenergic receptors. This lack of selectivity was common among the first generation of beta-blockers.

-

Membrane-Stabilizing Activity: This property, also known as a quinidine-like or local anesthetic effect, is characteristic of several early beta-blockers. It is independent of its beta-blocking action and relates to its ability to interfere with the propagation of nerve impulses.

-

No Intrinsic Sympathomimetic Activity (ISA): Unlike some other beta-blockers that can cause a low level of receptor stimulation, this compound was found to be a pure antagonist.

A pivotal, though now difficult to access, publication from 1968 by R. Ferrini in the journal Arzneimittelforschung detailed the pharmacological properties of the four stereoisomers of this compound, highlighting its activity as a new adrenergic beta-receptor antagonist.[1]

Synthesis of this compound

While specific synthesis documentation from the 1960s for this compound is scarce in the public domain, a logical synthetic pathway can be postulated based on the known synthesis of similar arylethanolamine beta-blockers of that era. The general approach would likely have involved the reaction of a suitable epoxide with an amine.

Plausible Synthetic Route:

A probable synthesis for this compound would involve the following key steps:

-

Friedel-Crafts Acylation: Tetralin (1,2,3,4-tetrahydronaphthalene) would be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.

-

Reduction of the Ketone: The resulting ketone would then be reduced to the corresponding chlorohydrin, for example, using sodium borohydride.

-

Epoxide Formation: Treatment of the chlorohydrin with a base would lead to the formation of the epoxide, 2-(5,6,7,8-tetrahydronaphthalen-2-yl)oxirane.

-

Ring-Opening with Amine: The final step would be the ring-opening of the epoxide with 2-butylamine to yield this compound.

This synthetic approach is consistent with the methods used for the production of other beta-blockers during the 1960s.

Experimental Protocols of the Era

The characterization of a new beta-blocker in the 1960s would have involved a battery of in vitro and in vivo experiments to determine its pharmacological activity, potency, and specificity. The following are detailed methodologies representative of the key experiments that would have been conducted.

In Vitro Assessment of Beta-Adrenergic Blockade

Objective: To determine the antagonist activity of this compound on isolated tissues.

Experimental Model: Isolated guinea pig atria and tracheal smooth muscle preparations were common models.

Methodology:

-

Tissue Preparation: Guinea pigs would be euthanized, and the atria and trachea would be rapidly excised and placed in an oxygenated Krebs-Henseleit solution. The atria would be mounted to measure the rate and force of contraction, while the trachea would be prepared as a spiral strip to measure muscle tension.

-

Agonist Dose-Response Curve: A cumulative dose-response curve would be generated for a standard beta-agonist, such as isoprenaline, to establish a baseline for its effects on heart rate (chronotropy) and force of contraction (inotropy) in the atria, and relaxation in the tracheal strip.

-

Antagonist Incubation: The tissue preparations would then be incubated with varying concentrations of this compound for a defined period.

-

Shift in Agonist Dose-Response: Following incubation with this compound, a new cumulative dose-response curve for isoprenaline would be generated. The degree of rightward shift in the dose-response curve would indicate the competitive antagonist activity of this compound.

-

Data Analysis: The results would be used to calculate the pA2 value, a measure of the antagonist's potency.

In Vivo Assessment of Cardiovascular Effects

Objective: To evaluate the effects of this compound on the cardiovascular system in a whole animal model.

Experimental Model: Anesthetized dogs or cats were frequently used.

Methodology:

-

Animal Preparation: The animal would be anesthetized, and catheters would be inserted into an artery to measure blood pressure and into a vein for drug administration. ECG leads would be attached to monitor heart rate and rhythm.

-

Baseline Measurements: Baseline cardiovascular parameters, including heart rate, blood pressure, and contractile force (if measured directly with a strain gauge on the ventricle), would be recorded.

-

Isoprenaline Challenge: The animal would be challenged with an intravenous dose of isoprenaline to induce a tachycardic and hypotensive response.

-

This compound Administration: this compound would be administered intravenously at various doses.

-

Post-Butidrine Isoprenaline Challenge: The isoprenaline challenge would be repeated after the administration of this compound.

-

Data Analysis: The degree of inhibition of the isoprenaline-induced tachycardia would be quantified to determine the in vivo beta-blocking potency of this compound.

Quantitative Data

Due to the limited availability of the full-text primary literature from the 1960s, a comprehensive table of quantitative data for this compound cannot be definitively compiled. However, based on the nature of the experiments described, the following tables represent the types of data that would have been generated and presented.

Table 1: In Vitro Beta-Adrenergic Antagonist Potency of this compound

| Tissue Preparation | Agonist | Parameter Measured | pA2 Value (Mean ± SEM) |

| Guinea Pig Atria | Isoprenaline | Heart Rate | Data not available |

| Guinea Pig Atria | Isoprenaline | Force of Contraction | Data not available |

| Guinea Pig Tracheal Strip | Isoprenaline | Relaxation | Data not available |

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs

| Dose of this compound (mg/kg, IV) | Inhibition of Isoprenaline-Induced Tachycardia (%) | Change in Resting Heart Rate (beats/min) | Change in Mean Arterial Pressure (mmHg) |

| Dose 1 | Data not available | Data not available | Data not available |

| Dose 2 | Data not available | Data not available | Data not available |

| Dose 3 | Data not available | Data not available | Data not available |

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been created using the DOT language.

References

The Pharmacological Profile of Butidrine and Its Stereoisomers: A Technical Overview

Butidrine is a non-cardioselective beta-adrenergic receptor antagonist that was first developed in the 1960s. Belonging to the same class of drugs as propranolol, it primarily functions by blocking β1 and β2 adrenergic receptors. This technical guide will delve into the known pharmacological properties of this compound and its stereoisomers, with a focus on its mechanism of action, receptor interactions, and physiological effects.

General Pharmacology of this compound

This compound acts as a competitive antagonist at beta-adrenergic receptors, meaning it binds to these receptors without activating them, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[1] This blockade of beta-receptors leads to its primary effects on the cardiovascular system, including a reduction in heart rate, myocardial contractility, and blood pressure.

Beyond its beta-blocking activity, this compound also exhibits other pharmacological properties:

-

Membrane Stabilizing Activity: Similar to some other beta-blockers, this compound has a membrane-stabilizing effect, which is related to its ability to interfere with the influx of sodium ions across cell membranes. This property is also associated with its local anesthetic effects.[1]

-

Lack of Intrinsic Sympathomimetic Activity (ISA): this compound does not possess intrinsic sympathomimetic activity.[1] This means that unlike some other beta-blockers (e.g., pindolol), it does not cause partial agonist activity at the beta-receptor, leading to a more pronounced reduction in heart rate and cardiac output, particularly at rest.[2]

-

Local Anesthetic Properties: The membrane-stabilizing activity of this compound also contributes to its local anesthetic effects.[1]

The Significance of Stereoisomerism

As a chiral molecule, this compound exists as four distinct stereoisomers. The spatial arrangement of atoms in these isomers can significantly influence their interaction with chiral biological targets such as receptors and enzymes. This can lead to differences in their pharmacological activity, potency, and even toxicity.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the blockade of beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines, stimulate the production of cyclic AMP (cAMP) via the adenylyl cyclase pathway. By blocking these receptors, this compound inhibits this signaling cascade.

Quantitative Pharmacological Data

Detailed quantitative data on the binding affinities (Ki or Kd values) and functional potencies (EC50 or IC50 values) for this compound and its individual stereoisomers at beta-adrenergic receptors are not extensively reported in publicly accessible literature. The following table summarizes the general and expected pharmacological parameters based on its classification as a non-selective beta-blocker.

| Parameter | This compound (Racemic Mixture) | Stereoisomers |

| Receptor Target | β1 and β2-adrenergic receptors | Expected to have differential affinities for β1 and β2 receptors |

| Action | Competitive Antagonist | Expected to be competitive antagonists with varying potencies |

| Intrinsic Sympathomimetic Activity (ISA) | None | Expected to be none |

| Membrane Stabilizing Activity | Present | Potentially varies between isomers |

| Cardioselectivity | Non-selective | Potentially varies between isomers |

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

Functional Assays

Functional assays are used to determine the potency of a drug in eliciting a biological response (in this case, antagonism).

Conclusion

This compound is a non-selective beta-blocker with membrane-stabilizing and local anesthetic properties, and no intrinsic sympathomimetic activity. The existence of four stereoisomers of this compound suggests a complex pharmacological profile where each isomer could contribute differently to the overall effect of the racemic mixture. While foundational research on these stereoisomers was conducted, detailed quantitative data and specific experimental protocols are not widely available in contemporary scientific literature. Further research would be necessary to fully elucidate the distinct pharmacological profiles of each of this compound's stereoisomers and their respective contributions to the drug's therapeutic and potential adverse effects.

References

Butidrine: A Technical Examination of its Membrane Stabilizing and Local Anesthetic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butidrine, a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s, exhibits notable secondary pharmacological characteristics, specifically membrane stabilizing and local anesthetic effects.[1] These properties, distinct from its primary beta-blocking activity, are attributed to its interaction with ion channels and the cell membrane. This technical guide provides an in-depth analysis of these properties, synthesizing available data and outlining established experimental protocols for their investigation. Due to the limited specific quantitative data available for this compound, this document leverages comparative data from the structurally and pharmacologically similar beta-blocker, propranolol, to provide a comprehensive overview. The underlying molecular mechanisms are also explored, offering a framework for future research and development.

Introduction

This compound is a sympatholytic agent belonging to the beta-blocker class of drugs.[1] While its principal mechanism of action involves the competitive inhibition of beta-adrenergic receptors, it also possesses significant membrane stabilizing activity. This effect is not related to its beta-blocking capability and is a characteristic shared by other beta-blockers such as propranolol.[2] The membrane-stabilizing effect contributes to its antiarrhythmic properties and is closely linked to its capacity to act as a local anesthetic by blocking voltage-gated sodium channels.[3][4] Understanding these dual properties is crucial for exploring the full therapeutic potential of this compound and for the development of new chemical entities with similar pharmacological profiles.

Membrane Stabilizing Properties

The membrane-stabilizing effect of a drug refers to its ability to decrease the permeability of cell membranes to ions, thereby reducing excitability. This property is particularly relevant in cardiac and neuronal tissues.

Quantitative Data

Direct quantitative data on the membrane-stabilizing potency of this compound is scarce in publicly available literature. However, the properties of propranolol, a well-studied beta-blocker with known membrane stabilizing effects, can provide valuable comparative insights. Propranolol has been shown to inhibit membrane lipid peroxidation in a concentration-dependent manner, with effects observed in the range of 10-200 microM. Furthermore, propranolol demonstrates membrane-stabilizing and anti-oxidative effects on neutrophils at concentrations between 9 and 300 microM.

| Compound | Assay | Concentration Range | Observed Effect | Reference |

| Propranolol | Inhibition of Membrane Lipid Peroxidation | 10-200 µM | 20-70% inhibition | |

| Propranolol | Neutrophil Membrane Stabilization | 9-300 µM | Inhibition of superoxide generation |

Table 1: Representative Quantitative Data on the Membrane Stabilizing Effects of Propranolol.

Experimental Protocol: Erythrocyte Hemolysis Assay

A common method to assess membrane stabilizing activity is the erythrocyte hemolysis assay, which measures the ability of a compound to protect red blood cells from lysis induced by hypotonic solutions or heat.

Objective: To determine the concentration-dependent membrane-stabilizing activity of this compound by measuring its ability to inhibit hypotonic solution-induced hemolysis of human erythrocytes.

Materials:

-

Fresh human blood (with anticoagulant)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hypotonic saline solution

-

This compound hydrochloride

-

Reference standard (e.g., Propranolol, Diclofenac sodium)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Erythrocyte Suspension Preparation:

-

Centrifuge fresh human blood at 3000 rpm for 10 minutes.

-

Discard the supernatant and wash the erythrocyte pellet three times with isotonic PBS.

-

Resuspend the washed erythrocytes in PBS to a final concentration of 10% (v/v).

-

-

Assay Mixture Preparation:

-

Prepare a series of dilutions of this compound in PBS.

-

In separate tubes, mix 0.5 mL of the erythrocyte suspension with 5 mL of hypotonic saline containing varying concentrations of this compound or the reference standard.

-

A control tube should contain the erythrocyte suspension and hypotonic saline without any drug.

-

-

Incubation and Centrifugation:

-

Incubate all tubes at 37°C for 30 minutes.

-

Centrifuge the mixtures at 3000 rpm for 10 minutes.

-

-

Measurement of Hemolysis:

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at 560 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

-

-

Calculation of Protection:

-

The percentage of hemolysis inhibition (protection) is calculated using the formula: % Protection = 100 - [ (Absorbance of Test Sample / Absorbance of Control) * 100 ]

-

Expected Outcome: An increase in the concentration of this compound is expected to result in a dose-dependent decrease in the absorbance, indicating a protective effect on the erythrocyte membrane.

Caption: Workflow for the Erythrocyte Hemolysis Assay.

Local Anesthetic Properties

The local anesthetic effect of this compound is a direct consequence of its membrane-stabilizing properties, specifically its ability to block voltage-gated sodium channels in neuronal membranes. This blockade prevents the generation and propagation of action potentials, thus inhibiting the transmission of pain signals.

Quantitative Data

| Compound | Channel | Block Type | IC50 | Reference |

| R-(+)-Propranolol | NaV1.5 | Tonic | 21.4 µM | |

| R-(+)-Propranolol | NaV1.5 | Use-dependent | 2.7 µM | |

| S-(-)-Propranolol | NaV1.5 | Tonic | 23.6 µM | |

| S-(-)-Propranolol | NaV1.5 | Use-dependent | 2.6 µM |

Table 2: Representative IC50 Values for Sodium Channel Blockade by Propranolol Stereoisomers.

Experimental Protocol: Rat Sciatic Nerve Block Assay

The in vivo local anesthetic efficacy of a compound is commonly evaluated using the rat sciatic nerve block model.

Objective: To determine the onset and duration of the local anesthetic effect of this compound following perineural injection in a rat model.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound hydrochloride solution (in sterile saline)

-

Positive control (e.g., Lidocaine)

-

Vehicle control (sterile saline)

-

Nerve stimulator

-

Insulated needle electrodes

-

Apparatus for assessing motor and sensory function (e.g., hot plate, von Frey filaments)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with an appropriate anesthetic agent.

-

Shave the hair over the thigh of the hind paw.

-

-

Nerve Localization and Injection:

-

Identify the location of the sciatic nerve using anatomical landmarks or a nerve stimulator to elicit a motor response (e.g., foot twitch).

-

Carefully inject a small volume (e.g., 0.1-0.2 mL) of the this compound solution, positive control, or vehicle control perineurally.

-

-

Assessment of Anesthesia:

-

Motor Block: At regular intervals (e.g., every 5-10 minutes), assess motor function of the injected limb. This can be done by observing the animal's gait or using a scoring system for motor deficit.

-

Sensory Block: Assess the sensory block by measuring the response to a noxious stimulus (e.g., thermal stimulus from a hot plate, mechanical stimulus from von Frey filaments). The latency to response is recorded.

-

-

Data Analysis:

-

Onset of Action: The time from injection to the complete loss of motor or sensory function.

-

Duration of Action: The time from the onset of action to the full recovery of motor or sensory function.

-

Compare the onset and duration of action of this compound with the positive and vehicle controls.

-

Caption: Workflow for the Rat Sciatic Nerve Block Assay.

Signaling Pathways and Mechanisms of Action

Membrane Stabilization

The membrane-stabilizing effect of amphiphilic drugs like this compound is primarily a physicochemical interaction with the lipid bilayer of the cell membrane. These molecules insert themselves into the membrane, altering its physical properties. This can lead to a decrease in membrane fluidity and an increase in the order of the lipid molecules, which in turn can affect the function of embedded ion channels and receptors.

Caption: General Mechanism of Membrane Stabilization by Amphiphilic Drugs.

Local Anesthesia

The local anesthetic action of this compound is mediated by its direct interaction with voltage-gated sodium channels. The un-ionized form of the drug crosses the neuronal membrane and, once inside the axoplasm, the ionized form binds to a specific receptor site within the sodium channel pore. This binding blocks the influx of sodium ions, which is necessary for the depolarization phase of the action potential. Consequently, the nerve impulse is not propagated.

Caption: Pathway of Local Anesthetic Action via Sodium Channel Blockade.

Conclusion

This compound possesses distinct membrane stabilizing and local anesthetic properties that are independent of its beta-adrenergic blocking activity. While specific quantitative data for this compound remains limited, comparative analysis with propranolol suggests that these effects are significant and occur at clinically relevant concentrations. The experimental protocols outlined in this guide provide a robust framework for the further investigation and quantification of these properties. The mechanisms underlying these effects are rooted in the physicochemical interactions of this compound with the cell membrane and its specific blockade of voltage-gated sodium channels. A deeper understanding of these secondary characteristics of this compound could unlock new therapeutic applications and guide the design of novel drugs with multifaceted pharmacological profiles. Further research is warranted to elucidate the precise quantitative parameters of this compound's membrane stabilizing and local anesthetic effects.

References

- 1. Interactions of beta-blockers with model lipid membranes: molecular view of the interaction of acebutolol, oxprenolol, and propranolol with phosphatidylcholine vesicles by time-dependent fluorescence shift and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Local anesthetic - Wikipedia [en.wikipedia.org]

- 4. Propranolol - Wikipedia [en.wikipedia.org]

An In-depth Technical Review of Butidrine's Effects on Adrenergic Receptors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butidrine is a non-cardioselective β-adrenergic receptor antagonist that was developed in the 1960s.[1][2] As an early entrant into the class of beta-blockers, it has been characterized by its membrane-stabilizing properties and a lack of intrinsic sympathomimetic activity.[1] This technical guide aims to provide a comprehensive review of this compound's interaction with adrenergic receptors. However, a thorough review of contemporary scientific literature reveals a significant scarcity of detailed, quantitative data regarding its binding affinities, functional efficacy, and the specific experimental protocols used for its characterization. This document will, therefore, summarize the available qualitative information on this compound and provide a broader context by describing the general experimental methodologies and signaling pathways relevant to the study of β-adrenergic receptor antagonists.

Introduction to this compound

This compound, known by trade names such as Betabloc and Recetan, is a sympatholytic agent that acts by blocking β-adrenergic receptors.[1][2] Structurally related to earlier beta-blockers like pronethalol and propranolol, this compound is classified as a non-cardioselective antagonist, indicating that it does not exhibit a significant preference for β1-adrenergic receptors (predominantly found in cardiac tissue) over β2-adrenergic receptors (prevalent in bronchial and vascular smooth muscle).

Key reported properties of this compound include:

-

Non-cardioselective β-blockade: Antagonizes both β1 and β2 adrenergic receptors.

-

No Intrinsic Sympathomimetic Activity (ISA): this compound does not partially activate β-adrenergic receptors when bound. This distinguishes it from other beta-blockers that can cause a low level of receptor stimulation.

-

Membrane Stabilizing Activity: This property, also known as a quinidine-like effect, is characteristic of some beta-blockers and relates to their ability to interfere with the propagation of action potentials. It is generally observed at concentrations higher than those required for beta-blockade.

-

Local Anesthetic Properties: Similar to other beta-blockers with membrane-stabilizing activity, this compound has been noted to possess local anesthetic effects.

A 1968 study explored the pharmacological properties of the four stereoisomers of this compound, highlighting that stereoisomerism plays a crucial role in its biological activity. However, specific quantitative data on receptor binding or functional antagonism from this study are not detailed in accessible abstracts.

Quantitative Data on Adrenergic Receptor Interactions

For context, a modern characterization of a β-adrenergic antagonist would typically involve the generation of data summarized in the following tables. The values presented here are for illustrative purposes to demonstrate the type of data that is currently lacking for this compound.

Table 1: Illustrative Binding Affinity Profile for a Hypothetical β-Blocker

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| β1-Adrenergic | [³H]-CGP 12177 | Recombinant CHO cells | 1.5 |

| β2-Adrenergic | [³H]-CGP 12177 | Recombinant CHO cells | 3.2 |

| β3-Adrenergic | [¹²⁵I]-Cyanopindolol | Recombinant HEK293 cells | >1000 |

| α1A-Adrenergic | [³H]-Prazosin | Rat cerebral cortex | 850 |

| α2A-Adrenergic | [³H]-Rauwolscine | Human platelets | >1000 |

Table 2: Illustrative Functional Antagonist Potency for a Hypothetical β-Blocker

| Receptor Subtype | Functional Assay | Agonist | pA2 / IC50 (nM) |

| β1-Adrenergic | Isoproterenol-stimulated cAMP accumulation | Isoproterenol | 8.8 (pA2) |

| β2-Adrenergic | Isoproterenol-stimulated cAMP accumulation | Isoproterenol | 8.5 (pA2) |

Experimental Protocols for Characterizing β-Adrenergic Antagonists

To understand how the effects of a compound like this compound would be characterized today, this section outlines the general experimental protocols for determining binding affinity and functional antagonism at adrenergic receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. These assays involve incubating a preparation of cells or membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The ability of the unlabeled drug (e.g., this compound) to displace the radioligand is then measured.

A generalized workflow for a radioligand binding assay is depicted below:

Functional Assays

Functional assays measure the biological response resulting from a drug's interaction with a receptor. For β-adrenergic receptors, which are Gs-protein coupled, a common functional assay measures the accumulation of cyclic adenosine monophosphate (cAMP), a second messenger. As an antagonist, this compound would be expected to inhibit the cAMP production stimulated by a β-adrenergic agonist like isoproterenol.

The signaling pathway leading from β-adrenergic receptor activation to cAMP production is illustrated below:

Logical Relationships in Beta-Blocker Classification

The classification of beta-blockers is based on several key pharmacological properties. The relationships between these properties determine the clinical profile of a given agent.

Conclusion

This compound is a non-cardioselective β-adrenergic receptor antagonist without intrinsic sympathomimetic activity. While its general pharmacological profile is documented in older literature, there is a notable absence of modern, quantitative data on its interactions with adrenergic receptor subtypes. This guide has provided an overview of the known properties of this compound and has contextualized its mechanism of action within the broader framework of adrenergic receptor pharmacology. The included diagrams of signaling pathways and experimental workflows offer a general understanding of how a beta-blocker like this compound would be evaluated using current methodologies. Further research, potentially involving the re-synthesis and re-evaluation of this compound using modern techniques, would be necessary to fully elucidate its detailed receptor pharmacology.

References

Butidrine: A Technical Overview of its Chemistry and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butidrine is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker, that was first developed in the 1960s.[1][2] As a first-generation beta-blocker, it is classified as non-selective, meaning it inhibits both β1 and β2 adrenergic receptors.[1][3] This technical guide provides a comprehensive overview of the IUPAC name, synonyms, and the pharmacological properties of this compound, with a focus on the experimental methodologies used to characterize such compounds. Due to the limited availability of detailed historical experimental data for this compound, this guide also presents generalized protocols and signaling pathways applicable to non-selective beta-blockers.

Chemical Identity: IUPAC Name and Synonyms

The chemical identity of a compound is fundamental for its scientific and regulatory documentation. The standardized nomenclature and various synonyms for this compound are outlined below.

Table 1: Chemical Identification of this compound [4]

| Identifier | Value |

| IUPAC Name | 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |

| CAS Number | 7433-10-5 |

| Molecular Formula | C₁₆H₂₅NO |

| Molecular Weight | 247.38 g/mol |

| Synonyms | Butidrina, Hydrobutamine, Butydrine, Betabloc, Recetan, CO 405, Idrobutamine |

Pharmacological Profile

This compound is a competitive antagonist of beta-adrenergic receptors. It exhibits no intrinsic sympathomimetic activity (ISA), meaning it does not cause partial agonist effects at the receptor. Additionally, it possesses membrane-stabilizing activity, a property shared by some other beta-blockers, which is related to its local anesthetic effects.

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This antagonism modulates the downstream signaling cascade. The canonical signaling pathway for a Gs-coupled beta-adrenergic receptor, which this compound antagonizes, is depicted below.

Caption: Canonical Gs-coupled beta-adrenergic receptor signaling pathway antagonized by this compound.

Experimental Protocols for Pharmacological Characterization

In Vitro Assessment of Beta-Adrenergic Receptor Antagonism

1. Radioligand Binding Assay

This assay determines the affinity of the antagonist for the receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2 adrenergic receptors.

-

Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol, a non-selective beta-antagonist) for binding to membranes prepared from cells or tissues expressing the target receptors.

-

Generalized Protocol:

-

Prepare cell membranes from a source rich in β-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist.

-

Objective: To determine the pA2 value of this compound, which is a measure of its antagonist potency.

-

Principle: The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

-

Generalized Protocol:

-

Use an isolated tissue preparation that responds to a beta-agonist (e.g., guinea pig atrial strips for β1-mediated chronotropic effects, or tracheal strips for β2-mediated relaxation).

-

Generate a cumulative concentration-response curve for a standard beta-agonist (e.g., isoproterenol).

-

Wash the tissue and incubate with a fixed concentration of this compound.

-

Generate a second agonist concentration-response curve in the presence of this compound.

-

Repeat step 3 and 4 with increasing concentrations of this compound.

-

The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of this compound.

-

A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of this compound is constructed. For a competitive antagonist, the slope should be close to 1, and the x-intercept provides the pA2 value.

-

Caption: Experimental workflow for determining the pA2 value of an antagonist using Schild analysis.

3. Cyclic AMP (cAMP) Assay

This assay measures the effect of the antagonist on the second messenger production following receptor activation.

-

Objective: To quantify the inhibitory effect of this compound on agonist-stimulated cAMP production.

-

Principle: Beta-adrenergic receptors are Gs-protein coupled, and their activation stimulates adenylyl cyclase to produce cAMP. A competitive antagonist will inhibit this agonist-induced cAMP production.

-

Generalized Protocol:

-

Culture cells expressing the beta-adrenergic receptor of interest.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF).

-

The results will show a dose-dependent inhibition of cAMP production by this compound.

-

Electrophysiological Assessment

Cardiac Action Potential Assay

This assay evaluates the effect of the beta-blocker on the electrical activity of cardiac cells.

-

Objective: To determine the effect of this compound on the characteristics of the cardiac action potential.

-

Principle: Beta-blockers can alter the duration and shape of the cardiac action potential, particularly under conditions of sympathetic stimulation.

-

Generalized Protocol:

-

Isolate ventricular myocytes or use a multicellular preparation like a papillary muscle.

-

Record the cardiac action potential using microelectrode techniques.

-

Perfuse the preparation with a beta-agonist (e.g., isoproterenol) to simulate sympathetic tone, which typically shortens the action potential duration.

-

Introduce this compound into the perfusate and record the changes in action potential parameters (e.g., duration at 90% repolarization, resting membrane potential, upstroke velocity).

-

This compound is expected to antagonize the effects of the beta-agonist, thereby prolonging the action potential duration back towards the baseline.

-

Quantitative Data

Specific quantitative data for this compound from modern, detailed studies is scarce. The following table summarizes the known pharmacological properties.

Table 2: Pharmacological Properties of this compound

| Property | Description | Reference |

| Receptor Selectivity | Non-selective β1/β2 antagonist | |

| Intrinsic Sympathomimetic Activity (ISA) | None | |

| Membrane Stabilizing Activity (MSA) | Present |

Conclusion

This compound is a first-generation, non-selective beta-adrenergic receptor antagonist. While detailed modern pharmacological data and specific experimental protocols for this compound are not widely available, its general properties are well-established. The experimental methodologies outlined in this guide provide a framework for the characterization of such beta-blockers and are based on standard pharmacological principles. For researchers and professionals in drug development, understanding these foundational techniques is crucial for the evaluation of both historical and novel cardiovascular drugs.

References

- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 2. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]

- 4. This compound | C16H25NO | CID 15177 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of Beta-Blockade: A Technical Guide to Butidrine and its Relationship with Pronethalol and Propranolol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the classification, pharmacological properties, and developmental lineage of butidrine, a notable beta-adrenergic receptor antagonist. We will delve into its chemical synthesis, mechanism of action, and its pivotal relationship with the pioneering beta-blockers, pronethalol and propranolol. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Classification and Pharmacological Profile

This compound is classified as a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Developed in the 1960s, it is structurally and functionally related to pronethalol and propranolol.[1] Like its predecessors, this compound competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to both β1- and β2-adrenergic receptors.[2] This non-selectivity means its effects are not confined to the heart (mediated primarily by β1 receptors) but also extend to other tissues, including the lungs and vascular smooth muscle, where β2 receptors are prevalent.[2]

Pharmacologically, this compound exhibits membrane-stabilizing activity, a property it shares with propranolol, which is associated with a local anesthetic effect.[1] However, it is reported to lack intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the beta-receptor upon binding.

The Developmental Lineage: From Pronethalol to Propranolol and this compound

The story of this compound is intrinsically linked to the groundbreaking work of Sir James Black, who developed the first clinically significant beta-blockers, pronethalol and propranolol, in the early 1960s. This pioneering work revolutionized the treatment of cardiovascular diseases like angina pectoris.

Pronethalol , the first beta-blocker to be used in clinical trials, demonstrated the therapeutic potential of blocking beta-adrenergic receptors. However, its clinical use was short-lived due to concerns about carcinogenicity observed in animal studies.

This led to the development of propranolol , a structural analog of pronethalol. Propranolol proved to be significantly more potent and lacked the carcinogenic concerns associated with its predecessor, quickly becoming a cornerstone in cardiovascular therapy.

This compound emerged during this era of intense research and development in the field of beta-blockers, representing a further exploration of the chemical space around the arylethanolamine and aryloxypropanolamine pharmacophores.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound, pronethalol, and propranolol, providing a comparative overview of their beta-blocking potency. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency.

| Compound | Beta-Blocking Potency (pA2) on Guinea Pig Atria (β1) | Relative Potency (vs. Propranolol) | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) |

| This compound | Data not available in searched sources | Data not available in searched sources | No | Yes |

| Pronethalol | ~7.3 (Estimated) | ~0.1x | Yes (slight) | Yes |

| Propranolol | 8.3 - 8.7 | 1x (Reference) | No | Yes |

Note: The pA2 value for pronethalol is an estimation based on qualitative comparisons in the literature. Direct comparative studies providing a pA2 for this compound were not found in the searched sources.

Experimental Protocols

The determination of the beta-blocking potency (pA2 value) of these compounds typically involves in vitro experiments using isolated animal tissues. A common and classical method is the isolated guinea pig atria assay .

Isolated Guinea Pig Atria Assay for β1-Adrenoceptor Antagonism

Objective: To determine the potency of a beta-blocker in antagonizing the positive chronotropic effects of a beta-agonist (e.g., isoprenaline) on the heart rate of isolated guinea pig atria.

Methodology:

-

Tissue Preparation:

-

A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

The atria are carefully dissected from the ventricles and suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

-

The spontaneous beating rate of the atria is recorded using a force-displacement transducer connected to a data acquisition system.

-

-

Agonist Dose-Response Curve:

-

After a stabilization period, a cumulative concentration-response curve for a standard beta-agonist, such as isoprenaline, is established. The agonist is added to the organ bath in increasing concentrations, and the resulting increase in atrial rate is recorded until a maximal response is achieved.

-

-

Antagonist Incubation and Schild Plot Analysis:

-

The tissue is washed to remove the agonist and allowed to return to its baseline rate.

-

A known concentration of the beta-blocker antagonist (e.g., propranolol, pronethalol, or this compound) is added to the organ bath and allowed to equilibrate with the tissue for a set period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist. The antagonist will cause a rightward shift in the agonist's dose-response curve.

-

This procedure is repeated with several different concentrations of the antagonist.

-

The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Chemical Synthesis Pathways

The synthesis of these arylethanolamine and aryloxypropanolamine beta-blockers generally involves the reaction of a substituted naphthalene precursor with an appropriate amino-alcohol side chain.

Synthesis of Pronethalol

The synthesis of pronethalol, with the IUPAC name 2-(isopropylamino)-1-(naphthalen-2-yl)ethanol, can be achieved through the reductive amination of a suitable ketone precursor.

Synthesis of Propranolol

Propranolol, an aryloxypropanolamine, is synthesized from 1-naphthol.

Synthesis of this compound

The synthesis of this compound, 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, would likely follow a similar strategy to pronethalol, starting from a tetralone precursor.

Signaling Pathways

Beta-blockers exert their effects by antagonizing the signaling cascade initiated by the binding of catecholamines to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Beta-Adrenergic Receptor Signaling Cascade

The binding of an agonist (e.g., epinephrine) to a β-adrenergic receptor triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the physiological response, such as increased heart rate and contractility in cardiac myocytes.

Mechanism of Action of Beta-Blockers

This compound, pronethalol, and propranolol, as competitive antagonists, bind to the beta-adrenergic receptor but do not activate it. By occupying the receptor's binding site, they prevent the binding of endogenous catecholamines, thereby inhibiting the downstream signaling cascade.

Conclusion

This compound, as a non-selective beta-blocker, represents an important step in the historical development of cardiovascular pharmacotherapy. Its relationship with pronethalol and propranolol highlights the rapid evolution of drug design in the mid-20th century, leading to safer and more effective treatments. Understanding the classification, quantitative pharmacology, and mechanisms of action of these foundational compounds provides a crucial framework for contemporary research and the development of novel therapeutics targeting the adrenergic system. This guide serves as a comprehensive technical resource to aid in these ongoing scientific endeavors.

References

A Historical Perspective on the Clinical Use of Butidrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a historical perspective on the clinical use of Butidrine, a non-cardioselective β-adrenergic receptor antagonist developed in the 1960s. Despite its early development, detailed clinical data and extensive experimental protocols for this compound are scarce in publicly available literature, suggesting a limited clinical lifespan likely due to the rapid development of more selective and potent beta-blockers. This document synthesizes the available pharmacological information, places this compound in the context of the evolution of beta-blocker therapy, and outlines the probable experimental approaches and signaling pathways based on the pharmacology of contemporaneous drugs of the same class.

Introduction: The Dawn of Beta-Blockade and the Emergence of this compound

The 1960s marked a revolutionary period in cardiovascular pharmacology with the introduction of β-adrenergic receptor antagonists, or beta-blockers.[1][2] These drugs represented a paradigm shift in the management of cardiovascular diseases, moving from therapies that primarily targeted symptoms to those that addressed the underlying pathophysiology of sympathetic nervous system overactivity.[1][3] this compound emerged during this pioneering era, developed as a beta-blocker related to the early compounds pronethalol and propranolol.[4]

Marketed under brand names such as Betabloc, Butidrate, and Recetan, this compound was characterized as a non-cardioselective beta-blocker, meaning it did not differentiate between β1-adrenergic receptors (predominantly in the heart) and β2-adrenergic receptors (located in the lungs, blood vessels, and other tissues). This lack of selectivity was a common feature of first-generation beta-blockers. Additionally, this compound was noted to possess membrane-stabilizing activity, a property also seen in other beta-blockers like propranolol, and local anesthetic properties. It was distinguished by its lack of intrinsic sympathomimetic activity (ISA).

Despite its development, this compound did not achieve the widespread and lasting clinical use of its contemporary, propranolol. The reasons for this are not explicitly documented but can be inferred from the rapid advancements in beta-blocker development that led to agents with improved safety and efficacy profiles.

Physicochemical Properties and Stereoisomerism

This compound, with the IUPAC name 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, is a chiral molecule. Early research recognized the importance of stereoisomerism in its pharmacological activity. A 1968 study published in Arzneimittelforschung investigated the pharmacological properties of the four stereoisomers of this compound, highlighting the differential effects on adrenergic receptors and other tissues. While the full text of this study is not widely available, its existence points to an early understanding of the structure-activity relationships of this compound.

| Property | Value |

| IUPAC Name | 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |

| Molecular Formula | C16H25NO |

| Molar Mass | 247.38 g/mol |

| Chirality | Exists as four stereoisomers |

Table 1: Physicochemical Properties of this compound.

Preclinical Pharmacology and Mechanism of Action

The primary mechanism of action of this compound, like other beta-blockers, is the competitive antagonism of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors.

Signaling Pathway of Non-Selective Beta-Blockade